molecular formula C13H19NO4S B2657111 tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate CAS No. 919788-15-1

tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate

Cat. No.: B2657111
CAS No.: 919788-15-1
M. Wt: 285.36
InChI Key: CQYHPNIVEGXQSU-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate is a specialized chemical intermediate of significant interest in synthetic organic and medicinal chemistry. This compound, with the molecular formula C13H19NO4S , integrates a carbamate group, protected by a tert-butyl moiety, with a benzenesulfonyl group. The tert-butyl carbamate (Boc) group is a cornerstone in synthetic chemistry, widely employed for the protection of amines during multi-step synthesis, particularly in the construction of peptides and complex organic molecules . The concurrent presence of a sulfonamide functionality significantly expands the utility of this molecule, as sulfonamide derivatives are extensively researched for their biological activities and are common features in pharmaceuticals and agrochemicals . This combination of protective groups and reactive handles makes this compound a valuable synthon (a building block for synthesis) for researchers. It can be utilized in the development of novel compounds, including potential sodium channel blockers and other biologically active molecules. The structural features of this compound allow for further functionalization, enabling chemists to create diverse molecular libraries for drug discovery and development programs. As a key intermediate, its primary research value lies in its versatility and its role in facilitating the synthesis of more complex, target-oriented structures. Handling and Usage: This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before use and employ appropriate safety precautions.

Properties

IUPAC Name

tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10(14-12(15)18-13(2,3)4)19(16,17)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYHPNIVEGXQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC(=O)OC(C)(C)C)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for larger-scale reactions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enzyme Inhibition Studies:
In biological research, tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate has been utilized to study enzyme inhibition and protein interactions. Its unique structure allows it to bind selectively to specific enzymes, thereby inhibiting their activity. This property is particularly valuable for probing biochemical pathways and understanding metabolic processes.

Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The binding modes were elucidated through in silico docking studies, revealing how modifications to the compound could enhance its inhibitory potency (source: ).

Medicinal Chemistry

Potential Therapeutic Applications:
The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its ability to inhibit specific enzymes makes it a candidate for designing inhibitors that target diseases linked to dysregulated enzyme activity.

Table 2: Summary of Therapeutic Applications

Application AreaDescription
Anti-inflammatory AgentsInhibitors of COX-2
Cancer TherapeuticsPotential anti-cancer agents
Neurological DisordersInvestigated as a precursor for lacosamide

Synthesis of Lacosamide Derivatives:
Research has shown that this compound can be used as an intermediate in the synthesis of lacosamide, an anticonvulsant medication. This synthesis involves several steps where the compound acts as a key building block (source: ).

Industrial Applications

Pharmaceutical Manufacturing:
In the pharmaceutical industry, this compound is utilized for large-scale production processes due to its stability and reactivity. It plays a critical role in the synthesis of various pharmaceutical compounds, contributing to the efficiency and yield of drug manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, while the benzenesulfonyl group provides stability and resistance to hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamate Derivatives

Phosphorylated Analogues

Compounds such as (R)-Benzyl N-[1-(dimethoxyphosphoryl)alkyl]carbamates (e.g., 3g, 3h, 3j in ) replace the benzenesulfonyl group with a dimethoxyphosphoryl moiety. Key differences include:

  • Synthetic Yields : Yields range from 71% (3i) to 98% (3j), influenced by steric and electronic effects of substituents .
  • Enantiomeric Excess (ee) : Phosphorylated derivatives exhibit variable enantioselectivity (53–92% ee), suggesting challenges in stereochemical control compared to sulfonyl-containing analogues .
  • Reactivity : The phosphoryl group may enhance nucleophilicity at the α-carbon, enabling different reaction pathways compared to sulfonyl groups.
Chlorosulfonyl Derivatives

tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS: 1956335-01-5) features a chlorosulfonyl group instead of benzenesulfonyl. Key distinctions:

  • Reactivity : The chlorosulfonyl group is more electrophilic, making this compound prone to nucleophilic substitution or hydrolysis, unlike the stable benzenesulfonyl group .
  • Applications : Likely used as an intermediate in sulfonamide synthesis, whereas the benzenesulfonyl derivative may serve as a protective group or directing group in catalysis .
Cyclopropyl-Containing Analogues

tert-Butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate (CAS: 1999916-24-3) introduces a cyclopropane ring, altering steric and electronic profiles:

  • Hydrophilicity : The hydroxymethyl group enhances solubility in polar solvents compared to the hydrophobic benzenesulfonyl group .
Carcinogenicity Comparisons
  • Ethyl Carbamate and Vinyl Carbamate: Ethyl carbamate (urethane) is a known carcinogen, inducing hepatic and lung tumors in rodents. Vinyl carbamate is 10–100× more potent due to metabolic activation to DNA-reactive epoxides .
  • tert-Butyl Carbamates: Tert-butyl derivatives (e.g., tert-butyl carbamate in ) show negligible carcinogenic activity, attributed to the steric protection of the carbamate group, which impedes metabolic activation . This suggests that tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate is likely safer than ethyl/vinyl analogues.

Physicochemical Properties

Property This compound (R)-Benzyl N-[1-(dimethoxyphosphoryl)pentyl]carbamate (3h) tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate
Molecular Weight (g/mol) 285.36 329.29 (estimated) 283.78
Key Functional Group Benzenesulfonyl Dimethoxyphosphoryl Chlorosulfonyl
Solubility Likely low in water (hydrophobic sulfonyl) Moderate in polar aprotic solvents Reactive in aqueous media
Stability High (stable sulfonate) Moderate (phosphoryl hydrolysis risk) Low (chlorosulfonyl hydrolysis)

Biological Activity

Introduction

tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The general reaction pathway can be summarized as follows:

  • Formation of Carbamate : The initial step involves the formation of the carbamate by reacting tert-butyl alcohol with isocyanate.
  • Sulfonylation : The carbamate is then treated with benzenesulfonyl chloride to introduce the sulfonyl group.

Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For instance, a study evaluated various substituted benzamido phenylcarbamates, including those similar to this compound, using the carrageenan-induced rat paw edema model. The results indicated a range of inhibition percentages, with some compounds showing up to 54% inhibition compared to a standard drug (indomethacin) within 9 to 12 hours post-administration .

Mechanistic Insights

The biological activity of these compounds can be attributed to their interaction with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In silico docking studies have shown that these compounds can effectively bind to COX-2, suggesting their potential as anti-inflammatory agents .

Cytotoxicity Studies

In addition to anti-inflammatory effects, cytotoxicity assays have been performed on various human cell lines, including HepG2 liver cells. These studies assessed the hemolytic activity and overall safety profile of the compounds. The results indicated that while some derivatives were effective against specific targets, they also exhibited varying degrees of cytotoxicity depending on their structural modifications .

Table 1: Biological Activity Summary

CompoundInhibition (%)Model UsedReference
4a54.239Carrageenan-induced edema
4i39.021Carrageenan-induced edema
This compoundTBDCytotoxicity on HepG2

Research Findings

  • Binding Affinity : Compounds similar to this compound showed promising binding affinities in assays targeting COX-2, indicating potential therapeutic applications in treating inflammatory diseases .
  • Pharmacokinetic Studies : Further studies have suggested favorable pharmacokinetic profiles for these compounds, which are critical for their development into viable therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate to maximize yield and purity?

  • Methodological Answer : A multi-step approach is recommended:
  • Step 1 : Introduce the benzenesulfonyl group via nucleophilic substitution of 1-chloroethylbenzene sulfone with an amine intermediate.
  • Step 2 : Protect the amine group using tert-butyl carbamate (Boc protection) under anhydrous conditions with DCC (dicyclohexylcarbodiimide) as a coupling agent .
  • Step 3 : Optimize reaction time (typically 12–24 hours) and temperature (0–25°C) to minimize side reactions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/hexane .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • 1H/13C NMR : Confirm the presence of tert-butyl (δ ~1.4 ppm for 9H singlet), benzenesulfonyl (aromatic protons at δ 7.5–8.0 ppm), and carbamate groups (NH resonance at δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Validate carbamate C=O stretching (~1680–1720 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., m/z 341.14 for C₁₃H₁₉NO₄S) .

Q. What purification strategies are effective for removing synthetic byproducts?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate (3:1 to 1:1) gradient to separate polar impurities .
  • Recrystallization : Dissolve the crude product in hot ethyl acetate and slowly add hexane to induce crystallization .
  • HPLC : For high-purity requirements (e.g., >99%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported spectroscopic or crystallographic data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate optimized geometries (e.g., B3LYP/6-31G* level) to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to identify anomalies .
  • X-ray Crystallography : Refine ambiguous bond angles or torsional strains using SHELXL (e.g., resolving sulfonyl-group orientation) .
  • Molecular Dynamics Simulations : Model solvation effects to explain unexpected reactivity or stability trends .

Q. What experimental strategies mitigate racemization during synthesis of chiral derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to control stereochemistry at the ethylcarbamate moiety .
  • Low-Temperature Reactions : Conduct reactions at –20°C to slow down racemization kinetics .
  • Circular Dichroism (CD) : Monitor optical activity during synthesis to detect early-stage racemization .

Q. How can researchers analyze conflicting data on the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Competitive Kinetic Studies : Compare reaction rates of tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate with analogs (e.g., methyl or benzyl carbamates) under identical conditions .
  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into products via LC-MS .
  • pH-Dependent Stability Assays : Measure degradation rates across pH 2–12 to identify hydrolysis-sensitive functional groups (e.g., carbamate vs. sulfonyl) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or thermal stability?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Perform controlled heating (2°C/min) to detect polymorphic transitions or decomposition events .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss under inert vs. oxidative atmospheres to assess hygroscopicity or oxidative degradation .
  • Cross-Validate Purity : Use HPLC to rule out impurities (e.g., residual solvents) affecting thermal properties .

Q. What approaches validate the compound’s stability under long-term storage?

  • Methodological Answer :
  • Accelerated Aging Studies : Store samples at 40°C/75% relative humidity for 6 months and monitor degradation via NMR and LC-MS .
  • Light Exposure Tests : Use UV-vis spectroscopy to assess photolytic degradation of the benzenesulfonyl group .
  • Cryogenic Storage : Compare stability at –80°C vs. room temperature to recommend optimal storage conditions .

Tables of Key Data

Property Value Method Reference
Molecular Weight341.42 g/molHRMS
Melting Point98–102°CDSC
λmax (UV-vis)254 nm (benzenesulfonyl chromophore)UV-vis Spectroscopy
TGA Decomposition Onset180°CTGA (N₂ atmosphere)

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